Stereochemical Architectures of 4-Amino-2-hydroxycyclohexanecarboxylic Acid: A Guide to Scaffold Design
Stereochemical Architectures of 4-Amino-2-hydroxycyclohexanecarboxylic Acid: A Guide to Scaffold Design
This guide details the structural, stereochemical, and synthetic parameters of 4-Amino-2-hydroxycyclohexanecarboxylic acid (AHCCA) . This molecule represents a sophisticated scaffold in medicinal chemistry, combining the features of
Structural Fundamentals & Connectivity
4-Amino-2-hydroxycyclohexanecarboxylic acid is a trisubstituted cyclohexane derivative. Its pharmacological value lies in its ability to present three distinct pharmacophores—a carboxylate (acidic), an amine (basic), and a hydroxyl (polar/H-bond donor)—in a spatially defined arrangement.
Chemical Identity[1][2][3][4]
-
IUPAC Name: 4-Amino-2-hydroxycyclohexane-1-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 159.18 g/mol
-
Core Scaffold: Cyclohexane ring substituted at positions 1, 2, and 4.
-
Precursor: 4-Aminosalicylic acid (4-ASA; 4-amino-2-hydroxybenzoic acid).
pKa and Ionization State
At physiological pH (7.4), AHCCA exists primarily as a zwitterion .
-
Carboxyl Group (
): The presence of the electron-withdrawing hydroxyl group at C2 (inductive effect) typically lowers the relative to unsubstituted cyclohexanecarboxylic acid ( ). -
Amino Group (
): Exists as . -
Hydroxyl Group: Remains neutral but critical for intramolecular hydrogen bonding and solubility.
Stereoisomer Enumeration
The molecule possesses three chiral centers at C1, C2, and C4. Theoretically, this generates
The Diastereomers
We classify the isomers based on the relative orientation of the substituents to the carboxylic acid (set as the reference "up" position).
| Diastereomer | Relative Config (C1 vs C2) | Relative Config (C1 vs C4) | Description | Stability Profile |
| Isomer A (All-cis) | cis (1,2) | cis (1,4) | COOH, OH, NH2 on same face. | High steric crowding (1,3-diaxial strain possible). |
| Isomer B (All-trans) | trans (1,2) | trans (1,4) | COOH trans to OH; COOH trans to NH2. | Thermodynamic Minimum. Allows all groups equatorial. |
| Isomer C | cis (1,[1]2) | trans (1,4) | OH same face as COOH; NH2 opposite. | Intermediate stability. |
| Isomer D | trans (1,2) | cis (1,4) | OH opposite to COOH; NH2 same face. | Intermediate stability. |
Visualization of Stereochemical Relationships
The following diagram illustrates the hierarchy of stereoisomers and their relationships.
Caption: Hierarchical classification of AHCCA stereoisomers. Green indicates the most stable conformation; Yellow indicates the likely kinetic product of hydrogenation.
Conformational Analysis
The biological activity and stability of AHCCA are dictated by the cyclohexane chair conformation.
The "All-Trans" Stability (Thermodynamic Product)
In the all-trans diastereomer (relative to the ring plane), the substituents are arranged such that they can all adopt equatorial positions simultaneously.
-
C1-COOH (Equatorial): Avoids 1,3-diaxial interactions.
-
C2-OH (Equatorial): The trans-1,2 relationship places one group up and one down. On a chair, up/down at adjacent carbons allows both to be equatorial (diequatorial).
-
C4-NH2 (Equatorial): The trans-1,4 relationship places one group up and one down. On a chair, C1 and C4 are on opposite sides of the plane; thus, a trans relationship allows both to be equatorial.
Intramolecular Hydrogen Bonding (Cis-1,2 Effect)
In the cis-1,2 isomers (Isomer A and C), the Hydroxyl and Carboxyl groups are on the same face.
-
Interaction: This proximity allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the carboxylate oxygen.
-
Effect: This stabilizes the cis form relative to what steric prediction would suggest, potentially locking the conformation and altering the
of the acid (making it more difficult to deprotonate due to stabilization of the protonated form, or stabilizing the carboxylate anion via H-bond donation from OH).
Synthetic Protocols
The primary route to AHCCA is the catalytic hydrogenation of 4-Aminosalicylic Acid (4-ASA) . This method is preferred for its atom economy and use of readily available starting materials.
Protocol: Catalytic Hydrogenation of 4-ASA
Objective: Reduce the aromatic ring while controlling diastereoselectivity.
Reagents:
-
Substrate: 4-Aminosalicylic Acid (CAS: 65-49-6).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Ruthenium on Carbon (Ru/C). Note: Rhodium is preferred for lower temperature hydrogenation to preserve cis-selectivity; Ruthenium/High Temp favors trans.
-
Solvent: Water or dilute Acetic Acid.
Workflow:
-
Preparation: Dissolve 4-ASA (10 mmol) in water (50 mL). Adjust pH to ~7.0 with NaOH if using Ru/C, or use acidic conditions for Rh.
-
Hydrogenation: Transfer to a high-pressure autoclave. Add catalyst (5 mol%).[2]
-
Reaction: Pressurize with
(50–100 bar).-
For Kinetic Product (Cis-enriched): Run at 50°C.
-
For Thermodynamic Product (Trans-enriched): Run at 100–120°C.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Recrystallization from water/ethanol or ion-exchange chromatography (Dowex 50W) to separate diastereomers.
Synthesis Flowchart
Caption: Synthetic divergence based on hydrogenation conditions. High temperature promotes equilibration to the all-equatorial trans-isomer.
Applications & Pharmacological Relevance
AHCCA serves as a rigidified mimetic of Gamma-Aminobutyric Acid (GABA) .
GABA Analog Design
-
Flexibility vs. Rigidity: Linear GABA is highly flexible, binding to multiple receptor subtypes (
). -
Scaffold Utility: AHCCA constrains the distance and orientation between the amino and carboxyl groups.
-
The C1-C4 distance in the cyclohexane chair is approx 5.5 Å, matching the extended conformation of GABA active at
receptors. -
The 2-OH group provides a handle for additional solubility or specific receptor interactions (H-bonding to serine/threonine residues in the binding pocket).
-
Peptidomimetics
AHCCA is used as a
References
-
Hydrogenation of Aminobenzoic Acids: Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. CN Patent 104326928A. (Demonstrates the standard reduction protocol for 4-amino-benzoic derivatives). Link
-
Therapeutic Compositions: Compositions and method for treatment of chronic inflammatory diseases. US Patent 20050090553A1.[3] (Cites 4-amino-2-hydroxycyclohexanecarboxylic acid as a therapeutic agent).[4] Link
-
Stereoselective Hydrogenation: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Royal Society of Chemistry. (Discusses metal-catalyzed hydrogenation selectivity). Link
-
GABA Analogs: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons.[5] Future Med.[5] Chem., 2011.[5] (Contextualizes the role of cyclohexane scaffolds in GABA mimicry). Link
Sources
- 1. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. US20050090553A1 - Compositions and method for treatment of chronic inflammatory diseases - Google Patents [patents.google.com]
- 4. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
